Product packaging for Bisdehydroneotuberostemonine(Cat. No.:)

Bisdehydroneotuberostemonine

Cat. No.: B184040
M. Wt: 371.5 g/mol
InChI Key: RFGMIDHPFYCJDM-UHFFFAOYSA-N
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Description

Overview of Stemona Alkaloids: Structural Diversity and Biological Significance

The Stemona alkaloids are a distinctive class of natural products isolated almost exclusively from the Stemonaceae family, which includes the genera Stemona, Croomia, and Stichoneuron. thieme-connect.comresearchgate.net These plants have a long history of use in traditional medicine in East and Southeast Asia for treating respiratory ailments and as antiparasitic agents. thieme-connect.comnih.gov

Structural Diversity

The structural foundation of most Stemona alkaloids is a pyrrolo[1,2-a]azepine core. thieme-connect.comthieme-connect.com The vast diversity within this family, which comprises over 215 known derivatives, arises from several structural modifications. researchgate.net These include:

Variations in the carbon chains attached to the core, often forming terminal lactone rings. thieme-connect.comthieme-connect.com

The formation of additional carbon-carbon bonds and oxygen bridges, creating complex polycyclic and cage-type structures. researchgate.net

Ring cleavages and eliminations of the lactone rings. researchgate.net

The presence of different core nuclei, such as the pyrido[1,2-a]azepine system found in the stemocurtisine (B1246548) group. core.ac.uk

This structural complexity has made the Stemona alkaloids a subject of significant interest for phytochemical and synthetic chemistry research. core.ac.uk

Biological Significance

The diverse structures of Stemona alkaloids correspond to a wide array of biological activities. ijhmr.com Crude extracts and isolated compounds from Stemona species have demonstrated significant pharmacological effects. nih.gov Key activities include:

Antitussive Activity: This is one of the most well-documented properties, with several species listed in the Chinese Pharmacopoeia for this purpose. core.ac.uk Neotuberostemonine, a stereoisomer of tuberostemonine (B192615), has shown significant antitussive effects in studies. thieme-connect.comthieme-connect.com

Insecticidal and Antifeedant Activity: Many Stemona alkaloids are potent insecticides. biosynth.com Extracts containing protostemonine (B150507) derivatives, such as didehydrostemofoline, exhibit high toxicity to insect larvae. thieme-connect.comthieme-connect.com In contrast, compounds like tuberostemonine show low toxicity but notable repellent effects. researchgate.netthieme-connect.com Bisdehydroneotuberostemonine's mode of action as a natural insecticide involves disrupting the insect nervous system. biosynth.com

Anti-inflammatory Activity: Certain alkaloids have been identified as inhibitors of inflammatory mediators. researchgate.net this compound has been investigated for its potential to inhibit leukotriene biosynthesis, which is linked to inflammation. dovepress.com

Acetylcholinesterase (AChE) Inhibition: Stemofoline-type alkaloids, in particular, have shown potent AChE inhibitory properties, suggesting potential applications in neurological research. researchgate.net

The table below summarizes the structural features and primary biological activities of major Stemona alkaloid groups.

Alkaloid GroupCore StructureKey Structural FeaturesPrimary Biological Activities
Stenine Group Pyrrolo[1,2-a]azepineVaries, represented by the parent alkaloid stenine. core.ac.ukAntitussive, AChE Inhibition. researchgate.net
Stemoamide Group Pyrrolo[1,2-a]azepineFeatures a tricyclic 2H-furo[3,2-c]pyrrolo[1,2-a]azepine nucleus. core.ac.ukInsecticidal. thieme-connect.com
Tuberostemospironine Group Pyrrolo[1,2-a]azepineCharacterized by a spiro-γ-butyrolactone at C-9. core.ac.ukLow insect toxicity. thieme-connect.comthieme-connect.com
Stemofoline (B1231652) Group Pyrrolo[1,2-a]azepineOften possess a cage-type structure. researchgate.netInsecticidal, AChE Inhibition, Anti-inflammatory. researchgate.netthieme-connect.com
Stemocurtisine Group Pyrido[1,2-a]azepineContains a six-membered piperidine (B6355638) ring fused to the azepine core. researchgate.netcore.ac.ukAChE Inhibition. researchgate.net

Positioning of this compound within Established Alkaloid Classifications

The classification of Stemona alkaloids has evolved as more compounds have been discovered. Several systems have been proposed based on structural features and biosynthetic considerations. thieme-connect.comresearchgate.net

One of the earlier and more detailed classification systems, which has been updated over time, organizes the alkaloids into eight groups based on their carbon skeletons. core.ac.uk These groups include the stenine, stemoamide, tuberostemospironine, stemonamine, parvistemoline, stemofoline, and stemocurtisine groups, plus a miscellaneous category. core.ac.uk

A more recent and biosynthetically-guided classification system simplifies this into three main skeletal types, distinguished by the different carbon chains attached at the C-9 position of the pyrrolo[1,2-a]azepine nucleus. thieme-connect.comnih.govthieme-connect.com This system is widely used for chemotaxonomic purposes. researchgate.net

The three primary skeletal types are:

Stichoneurine-type (or Tuberostemonine-type): This group is characteristic of the taxonomically complex S. tuberosa group of species. researchgate.net

Protostemonine-type: These derivatives are found in many other Stemona species. researchgate.net

Croomine-type: These alkaloids are more widespread and are found in both Stemona and Croomia genera. researchgate.net

This compound falls into the stichoneurine-type (also referred to as the tuberostemonine-type) classification. thieme-connect.comthieme-connect.com It was isolated from the roots of Stemona tuberosa alongside neotuberostemonine. researchgate.netthieme-connect.com Its structure is closely related to other members of this group, such as tuberostemonine, neotuberostemonine, and epi-bisdehydroneotuberostemonine J. thieme-connect.comcore.ac.uk The defining characteristic that places it in this group is the specific nature of the side chains and their attachment to the core azepine ring system, consistent with other tuberostemonine-like compounds. thieme-connect.comnih.gov

The table below outlines the biosynthetic classification of Stemona alkaloids and the placement of this compound.

Classification TypeDefining Structural FeatureCharacteristic Genera/SpeciesExample Alkaloids
Stichoneurine-type Specific carbon chain at C-9 of the pyrrolo[1,2-a]azepine core. thieme-connect.comnih.govStemona tuberosa group, Stichoneuron. thieme-connect.comresearchgate.netTuberostemonine, Neotuberostemonine, This compound . thieme-connect.com
Protostemonine-type Different carbon chain configuration at C-9. thieme-connect.comnih.govVarious Stemona species. researchgate.netProtostemonine, Didehydrostemofoline, Stemofoline. thieme-connect.comthieme-connect.com
Croomine-type Yet another distinct carbon chain at C-9. thieme-connect.comnih.govStemona, Croomia. thieme-connect.comresearchgate.netCroomine. thieme-connect.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO4 B184040 Bisdehydroneotuberostemonine

Properties

IUPAC Name

10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGMIDHPFYCJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Discovery and Natural Occurrence of Bisdehydroneotuberostemonine

Historical Context of Isolation from Stemona Species

The investigation of chemical constituents from Stemona species has been ongoing for decades, leading to the isolation of over 250 alkaloids. researchgate.net These compounds are characterized by a core structure of either pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine. researchgate.net Early structural elucidations were challenging and often relied on X-ray crystallography due to the complexity of the molecules. researchgate.net Bisdehydroneotuberostemonine belongs to the stenine group of Stemona alkaloids. researchgate.net The initial isolation of this compound, along with the related compound neotuberostemonine, was reported in the early 2000s from Vietnamese Stemona tuberosa.

Occurrence in Stemona tuberosa

Stemona tuberosa is a primary and well-documented source of this compound. The roots of this plant are particularly rich in a diverse array of alkaloids. frontiersin.orgyoutube.com Numerous phytochemical studies have consistently identified and isolated this compound from this species. For instance, a comprehensive investigation of the roots of S. tuberosa resulted in the isolation of 29 distinct Stemona alkaloids, including this compound and its stereoisomers. frontiersin.org The presence of this compound in S. tuberosa is significant as extracts from this plant are officially listed in the Chinese Pharmacopoeia for their medicinal properties, such as relieving cough and acting as an insecticide. frontiersin.org

**Table 1: Selected Alkaloids Identified in *Stemona tuberosa***

Alkaloid Group Example Compounds
Stenine Stenine, Neotuberostemonine, this compound
Stemoamide Stemoamide
Tuberostemospironine Tuberostemospironine
Stemonamine Stemonamine

Presence in Stemona collinsae

The occurrence of this compound is not limited to S. tuberosa. Phytochemical analysis of the roots of Stemona collinsae has also led to the successful isolation of this alkaloid. In one study, this compound was isolated alongside a new alkaloid, isostenine, and the known compound neotuberostemonine. This finding indicates that this compound is a constituent of multiple species within the Stemona genus.

Reported Detection in Other Natural Sources

The formation of Stemona alkaloids is considered a unique chemical characteristic of the Stemonaceae family. d-nb.info To date, this compound and other related alkaloids have not been reported to be isolated from any plant families outside of Stemonaceae. d-nb.infofrontiersin.org This exclusive natural occurrence makes these compounds important chemotaxonomic markers for this particular plant family.

Phytochemical Investigations Leading to Isolation

The isolation of this compound from plant material involves a multi-step process. A general procedure for extracting Stemona alkaloids begins with the preparation of the plant material, typically the dried and powdered roots. nih.gov

The powdered drug is often first defatted using a non-polar solvent like petroleum ether. The liberation of the free alkaloid bases is then achieved by treating the plant material with an alkaline solution, such as ammonia. youtube.com This is followed by extraction with an organic solvent. For Stemona alkaloids, solvents like ethanol or methanol (B129727) are commonly used for the initial extraction. youtube.com

Purification of the crude extract is a critical step and employs various chromatographic techniques. Column chromatography using silica (B1680970) gel is a frequently used method. uobabylon.edu.iq The separation of individual alkaloids, which are often present as complex mixtures of stereoisomers, can be achieved with High-Performance Liquid Chromatography (HPLC), particularly with C18 columns. frontiersin.org The structural elucidation of the isolated compounds is then carried out using spectroscopic methods, including one- and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.gov

Table 2: Techniques Used in the Isolation and Identification of this compound

Technique Purpose
Solvent Extraction Initial removal of crude alkaloids from plant material
Column Chromatography Separation of the crude extract into fractions
High-Performance Liquid Chromatography (HPLC) Purification and separation of individual alkaloids
Nuclear Magnetic Resonance (NMR) Elucidation of the chemical structure
Mass Spectrometry (MS) Determination of molecular weight and formula

Elucidation of the Chemical Structure and Stereochemistry

Spectroscopic Methods for Structural Assignment

Spectroscopic methods are fundamental tools for elucidating the structure of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce connectivity, functional groups, and stereochemical details.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the constitution, configuration, and conformation of molecules. kit.eduunivie.ac.at It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and their spatial relationships. For complex molecules like Bisdehydroneotuberostemonine, two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

While specific NMR data for this compound is dispersed throughout the literature, analysis of related compounds and general principles of NMR allow for a detailed understanding of its structure. researchgate.net The chemical shifts of protons and carbons indicate their local electronic environment, while coupling constants between protons provide information about their dihedral angles, which helps to define the conformation of the rings. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful, as they reveal through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry of the molecule. NMR studies on related Stemona alkaloids, such as epithis compound J, have been used to define the conformation of the various rings and the stereochemical relationships between different parts of the molecule. frontiersin.org

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Related Stemona Alkaloids This table is a representation of typical data and may not correspond to this compound itself.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2-177.1
2.58 (dd, J = 12.0, 6.0 Hz)35.4
2.10 (m)-
2.95 (m)52.1
65.30 (d, J = 3.0 Hz)78.9

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. gatech.edusavemyexams.com It is an indispensable tool for determining the molecular weight of a compound and, with high-resolution instruments, its molecular formula. libretexts.org The molecular formula for this compound has been established as C₂₂H₂₉NO₄. iucr.org

In a mass spectrometer, the molecule is ionized, often by losing an electron, to form a molecular ion (M+). savemyexams.com The mass of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can measure the mass with such precision that it allows for the unambiguous determination of the elemental composition, distinguishing between compounds with the same nominal mass but different atomic compositions. libretexts.org

Crystallographic Analysis for Absolute Stereochemistry

While NMR and MS can provide the molecular formula and connectivity, determining the absolute stereochemistry—the exact three-dimensional arrangement of atoms in a chiral molecule—often requires X-ray crystallography. usm.edunih.gov This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern can be used to build a detailed three-dimensional model of the molecule, revealing the precise spatial arrangement of every atom.

The absolute configuration of many Stemona alkaloids has been unequivocally established using X-ray crystallography. rsc.org For this compound's isomer, epithis compound J, X-ray diffraction analysis provided definitive proof of its stereochemistry. iucr.org Such analyses are crucial for confirming the stereochemical assignments made by other methods and for understanding the precise shape of the molecule. semanticscholar.org

Detailed Analysis of Tetracyclic Ring Systems and Stereochemical Features

This compound possesses a complex tetracyclic core. nih.gov The structure is composed of two lactone rings (A and E), a six-membered ring (B), a pyrrole (B145914) ring (C), and a seven-membered ring (D). iucr.orgresearchgate.net

Isomeric Relationships with Related Stemona Alkaloids (e.g., Epithis compound J)

This compound is part of a large family of structurally related alkaloids. One notable isomer is epithis compound J. researchgate.net These two compounds share the same molecular formula (C₂₂H₂₉NO₄) and connectivity but differ in the spatial arrangement at specific stereocenters, C-9 and C-18. iucr.org Such isomers, known as diastereomers, can have different physical, chemical, and biological properties. The elucidation of the structure of epithis compound J through spectroscopic and crystallographic methods has been instrumental in confirming the structural details of this compound itself. iucr.orgresearchgate.net

Biosynthesis and Biogenetic Hypotheses

Proposed Biosynthetic Pathways for Stemona Alkaloids

The biosynthesis of Stemona alkaloids, including bisdehydroneotuberostemonine, has been the subject of considerable speculation, although definitive enzymatic studies are still sparse. thaiscience.infoepdf.pub Researchers have put forward several hypotheses based on the common structural motifs observed across the alkaloid family. The central pyrrolo[1,2-a]azepine core is a conserved feature in most of these compounds. scripps.edu

Hypotheses on the origin of the foundational building blocks are varied. One prominent theory suggests that the A-ring (a pyrrolidine (B122466) ring) arises from amino acid precursors like L-ornithine or its derivative, spermidine. thaiscience.infoscripps.eduresearchgate.net Other proposals suggest that the carbon skeleton is assembled from polyketide-geranate condensation or involves precursors like glutamic acid. epdf.pubresearchgate.net The C and D rings are often postulated to have a terpenoid origin. thaiscience.infoepdf.pub These initial building blocks are thought to undergo a series of complex cyclizations, rearrangements, and redox reactions to yield the diverse array of final structures. researchgate.net

Table 1: Proposed Precursors in Stemona Alkaloid Biosynthesis
Proposed PrecursorHypothesized Contribution to SkeletonSupporting Reference
L-Ornithine / SpermidineForms the pyrrolidine A-ring and part of the azepine B-ring. thaiscience.infoscripps.eduresearchgate.net
Polyketide PathwayAlternative proposal for the formation of the core skeleton. epdf.pub
Terpenoid Units (e.g., Geranyl Pyrophosphate)Forms the C and D rings and associated side chains. thaiscience.infoepdf.pub
Glutamic AcidProposed as a co-precursor with L-ornithine. researchgate.net

Enzymatic Processes and Precursor Incorporation Studies

While the complete enzymatic machinery for Stemona alkaloid biosynthesis remains to be elucidated, the general principles of alkaloid formation in plants suggest the critical involvement of specific enzyme classes. Oxidoreductases, for instance, are known to play a pivotal role in catalyzing key transformations that establish the parent ring systems in many complex alkaloid pathways. nih.gov These enzymes often exhibit high stereo- and regiospecificity, which is essential for creating the precise and diverse structures seen in nature. nih.gov It is highly probable that analogous enzymes govern the formation of the core structure and subsequent modifications leading to compounds like this compound.

Direct evidence from precursor feeding studies in Stemona is limited. However, some in vitro studies have provided clues. For example, research on Stemona sp. cultures demonstrated that the addition of sodium acetate (B1210297) to the growth medium enhanced the production of the alkaloids 1',2'-didehydrostemofoline and stemofoline (B1231652). scialert.net This suggests that acetate, likely via the polyketide pathway, serves as a precursor for at least some members of the Stemona family. scialert.net

Table 2: Example of Precursor Feeding Study in Stemona sp. Culture
Precursor FedConcentrationObserved EffectReference
Sodium Acetate25 mg L-1Increased production of 1',2'-didehydrostemofoline (2.35x) and stemofoline (2.04x) compared to control. scialert.net

Biogenetic Divergence and Relationship to Other Alkaloid Skeletal Types

A significant advance in understanding Stemona alkaloids came with a classification system based on their presumed biosynthetic origins. thaiscience.infomdpi.com This system divides the vast family into three principal skeletal types, distinguished by the nature of the carbon chain attached to the C-9 position of the core structure. researchgate.netmdpi.com this compound belongs to the stichoneurine type.

The three main biogenetic groups are:

Stichoneurine-type (or Tuberostemonine-type): These alkaloids, including this compound and its isomer epithis compound J, are characterized by a specific carbon framework at C-9. mdpi.comresearchgate.net This group is predominantly found in the S. tuberosa complex of species. researchgate.netnih.gov

Protostemonine-type: This group features a methyl group at C-10 and often an unsaturated lactone ring. thieme-connect.com These alkaloids are characteristic of other Stemona species, such as S. curtisii and S. collinsiae, which accumulate derivatives like stemofoline and didehydrostemofoline. researchgate.netnih.gov Further diversification within this group leads to pyridoazepine alkaloids through ring expansion. thaiscience.infod-nb.info

Croomine-type: In this smaller group, the lactone ring is attached directly to C-9 of the azepane ring, creating a spiro system. researchgate.net Croomine itself was first found in the related genus Croomia but has since been identified in Stemona species as well. researchgate.net

The discovery of pandanamine, previously known only from the Pandanaceae family, within Stichoneuron calcicola (Stemonaceae) provided a crucial link. researchgate.net Pandanamine is considered a plausible direct precursor to croomine, suggesting a deep biogenetic and chemosystematic relationship that supports the placement of Stemonaceae within the order Pandanales. researchgate.net This species-specific accumulation of different alkaloid types is a powerful tool for the chemical taxonomy of the Stemona genus. researchgate.netnih.gov

Table 3: Major Biogenetic Skeletal Types of Stemona Alkaloids
Skeletal TypeKey Biogenetic/Structural FeatureExample CompoundReference
StichoneurineCharacterized by the side chain derived from a rearranged geranyl unit.Neotuberostemonine, this compound thaiscience.infomdpi.com
Protostemonine (B150507)Characterized by a methyl group at C-10 and frequent unsaturated lactone ring.Protostemonine, Stemofoline mdpi.comthieme-connect.com
CroomineLactone ring forms a spiro system at C-9 of the azepane ring.Croomine researchgate.netresearchgate.net

Molecular Biology Approaches to Elucidate Biosynthetic Machinery

Modern molecular biology offers powerful tools to unravel the complex biosynthetic pathways of natural products, although their application to Stemona alkaloids is still in its early stages. A key challenge is identifying the specific genes and enzymes responsible for constructing the alkaloid scaffolds.

One approach is proteomics, which studies the entire set of proteins expressed by an organism. A study on Stemona roots used 2D gel electrophoresis to compare protein expression in cultures treated with chitosan, a known elicitor of secondary metabolite production, against untreated controls. researchgate.net This experiment identified 15 protein spots with differential expression, two of which were deemed of particular interest for their potential role in alkaloid biosynthesis. researchgate.net Although this work is preliminary, it represents a step towards identifying candidate enzymes.

Another promising avenue is the use of molecular genetics to clone the genes that code for key biosynthetic enzymes, such as the oxidoreductases that are fundamental to forming complex alkaloid structures. nih.gov By identifying consensus sequences from known enzyme classes, it may be possible to directly clone genes from Stemona species, bypassing the difficult process of protein purification. nih.gov Such approaches have been successful in other alkaloid pathways and hold the potential to finally map the complete biosynthetic grid leading to this compound and its relatives.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Biological Activity

The unique tetracyclic structure of bisdehydroneotuberostemonine is fundamental to its significant biological activity. biosynth.com This core scaffold, a pyrrolo[1,2-a]azepine nucleus, is a characteristic feature of Stemona alkaloids and is crucial for their biological actions. thieme-connect.comnih.gov

Key structural components contributing to the bioactivity of this compound and its analogs include:

The Pyrrolo[1,2-a]azepine Core: This central nucleus is considered the primary key structure responsible for the antitussive activity observed in this class of alkaloids. thieme-connect.comnih.gov

Lactone Rings: Many Stemona alkaloids, including this compound, possess terminal lactone rings. thieme-connect.comnih.gov The presence and integrity of these rings are often crucial for activity. For instance, the α-methyl-γ-lactone moiety is a recurring feature in many bioactive Stemona alkaloids. mdpi.comfrontiersin.org The loss or modification of the lactone ring at C-3 has been shown to result in a significant decrease or loss of activity in related compounds like tuberostemonine (B192615) and neotuberostemonine. thieme-connect.com

Double Bonds in the C Ring: Studies on the anti-inflammatory activity of Stemona alkaloids, including this compound, suggest that the presence of double bonds in the C ring is important for their inhibitory effect on nitric oxide (NO) production. acgpubs.org

Impact of Stereochemistry on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological efficacy of Stemona alkaloids. ijpsr.comuou.ac.in The specific spatial configuration of substituents and the fusion of the ring systems can dramatically influence how these molecules interact with their biological targets. nih.gov

For stichoneurine-type alkaloids, to which this compound belongs, it has been demonstrated that the cis configuration at all three ring junctions represents the optimal structure for antitussive activity. thieme-connect.com This highlights the high degree of stereospecificity required for interaction with the biological target.

Furthermore, the orientation of hydrogen atoms at specific positions, such as H-11 and H-12, can differ between derivatives, leading to stereoisomers often designated with the prefix "neo" for those with α-orientations. thieme-connect.com For example, epibisdehydrotuberostemonine J is an isomer of this compound at positions C-9 and C-18. iucr.org Such subtle changes in stereochemistry can lead to variations in biological activity. While one enantiomer of a chiral drug may produce the desired therapeutic effect, its counterpart could be inactive or even cause adverse effects. uou.ac.innih.gov

Correlation of Functional Groups with Specific Biological Responses

The specific functional groups appended to the core structure of this compound are critical determinants of its biological responses. libretexts.orgsolubilityofthings.com Functional groups influence properties such as polarity, reactivity, and the ability to form bonds with biological targets. ashp.org

Carbonyl Groups: The carbonyl groups within the two lactone rings of this compound are significant. iucr.org These groups can participate in hydrogen bonding and other interactions with biological macromolecules. ashp.org

Double Bonds: As mentioned, the presence of double bonds in the C ring of this compound and related compounds like epibisdehydrotuberostemonine J and bisdehydrotuberostemonine showed a significant inhibitory effect on lipopolysaccharide-induced nitric oxide production in microglia. acgpubs.org This suggests that the electronic properties conferred by these unsaturated bonds are important for anti-inflammatory activity.

Ethyl Group: The ethyl group at C-10 is a characteristic feature of the stichoneurine-type alkaloids. thieme-connect.com While its direct impact on the activity of this compound is not explicitly detailed, modifications in this region in other alkaloids can affect activity.

The introduction or modification of a single functional group can significantly alter the toxicity and biological activity of a molecule. researchgate.net

Comparative SAR Analysis with Other Stemona Alkaloids

Comparing the structure-activity relationships of this compound with other Stemona alkaloids provides a broader understanding of the structural requirements for different biological activities. The Stemona alkaloids are broadly classified into several skeletal types, including the stichoneurine- (or tuberostemonine-), protostemonine-, and croomine-types, distinguished by the carbon chains attached to the C-9 position of the pyrroloazepine nucleus. thieme-connect.comnih.gov

Alkaloid TypeKey Structural Difference from Stichoneurine-typePrimary Biological Activity
Stichoneurine-type (e.g., this compound, Tuberostemonine)Carbon chain with an ethyl group at C-10. thieme-connect.comAntitussive, moderate insecticidal/repellent. thieme-connect.comnih.gov
Protostemonine-type (e.g., Didehydrostemofoline)Methyl group at C-10 and often an unsaturated lactone ring linked to C-11. thieme-connect.comthieme-connect.comHigh insect toxicity. thieme-connect.comnih.gov
Croomine-type Four-carbon chain forming a spiro-lactone ring at C-9. thieme-connect.comnih.govLow insect toxicity. nih.gov

This comparative analysis reveals that while the basic pyrroloazepine core is common, variations in the side chains and their points of attachment lead to a divergence in primary biological activities. For instance, while stichoneurine-type alkaloids like tuberostemonine exhibit significant antitussive effects, certain protostemonine (B150507) derivatives show much higher insect toxicity. thieme-connect.comnih.gov The saturated tricyclic pyrrolobenzazepine nucleus is a prerequisite for the antitussive activity of tuberostemonines. nih.gov In contrast, this compound, along with its isomers, demonstrates notable anti-inflammatory properties. acgpubs.org

Computational Approaches in SAR Analysis

Computational methods are increasingly valuable for analyzing structure-activity relationships, offering predictive models that can guide the synthesis and testing of new compounds. numberanalytics.comoptibrium.comcsmres.co.uk These in silico techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are applied to understand the interactions of Stemona alkaloids at a molecular level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity. europeanreview.orgasiapharmaceutics.infonih.gov For Stemona alkaloids, docking studies could elucidate how compounds like this compound interact with specific receptors or enzymes, such as those in the insect nervous system or inflammatory pathways. biosynth.comnih.gov For example, docking could help identify key amino acid residues involved in the binding, guiding the design of more potent and selective analogs. asiapharmaceutics.info

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.nettechnologynetworks.com By developing QSAR models for Stemona alkaloids, researchers can predict the activity of unsynthesized derivatives, helping to prioritize which compounds to synthesize. researchgate.netwavefun.com These models can identify key physicochemical properties (like lipophilicity and electronic parameters) that correlate with biological potency. researchgate.net

While specific computational studies focusing exclusively on this compound are not extensively detailed in the provided context, the application of these methods to the broader class of Stemona alkaloids is an active area of research. researchgate.netfrontiersin.orgthieme-connect.de Such computational tools are essential for navigating the complex chemical space of these natural products and accelerating the discovery of new therapeutic agents. nih.govuni-bonn.de

Biological Activities and Pharmacological Mechanisms in Research Models

Insecticidal Activity: Mechanism of Neuroreceptor Interference in Insect Models

Bisdehydroneotuberostemonine is utilized in agricultural applications as a natural insecticide. biosynth.com Its mode of action targets the nervous system of insects. biosynth.com The compound interferes with critical neuroreceptors, which disrupts nerve function, leading to paralysis and the eventual death of the insect pest. biosynth.com This mechanism of neuroreceptor interference makes it a candidate for pest management programs. biosynth.com

Anti-inflammatory Research

The compound has been investigated for its anti-inflammatory potential through various mechanisms, including the inhibition of inflammatory mediators in cellular models.

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production in Microglial Cells (e.g., BV2 microglia)

In research settings, microglia, the primary immune cells of the central nervous system, are used to study neuroinflammation. biomolther.orgmdpi.com When stimulated by lipopolysaccharide (LPS), these cells can produce inflammatory mediators like nitric oxide (NO). biomolther.orgnih.gov

A study involving a methanol (B129727) extract from the roots of Stemona tuberosa demonstrated a significant inhibitory effect on LPS-induced nitric oxide production in murine BV2 microglial cells. researchgate.net Through bioactivity-guided fractionation, this compound was identified as one of the active alkaloids. researchgate.net Research showed that this compound had a significant inhibitory effect on the production of nitric oxide in these activated microglia cells. researchgate.net

Table 1: Effect of this compound on Nitric Oxide Production in BV2 Microglial Cells

Cell LineTreatmentCompoundConcentrationObserved Effect
Murine BV2 Microglial CellsLipopolysaccharide (LPS)This compound100 µMSignificant inhibition of nitric oxide production. researchgate.net

Inhibition of Inflammatory Mediators

The inflammatory process involves the release of various specialized substances known as inflammatory mediators, which include nitric oxide and various cytokines. nih.gov The anti-inflammatory activity of this compound is linked to its ability to suppress these mediators. Its demonstrated effect on inhibiting nitric oxide production in activated microglial cells is a primary example of this action. researchgate.net The overproduction of NO is a key aspect of the inflammatory process. mdpi.comjkom.org In broader studies of anti-inflammatory agents, the inhibition of NO is often associated with the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines. mdpi.comjkom.org

Inhibition of Leukotriene Biosynthesis

Leukotrienes are inflammatory mediators derived from arachidonic acid and are involved in a variety of inflammatory diseases, including asthma. nih.govnih.gov Their production can be regulated by inhibiting enzymes in the 5-lipoxygenase pathway. nih.gov Research into the plant Stemona collinsae, a known source of this compound, indicates that it contains a wealth of compounds that act as inhibitors of leukotriene biosynthesis. researchgate.net This suggests a potential mechanism for the anti-inflammatory effects observed in preparations containing this alkaloid. researchgate.net

Anti-Asthmatic Research in Preclinical Models

Asthma is a chronic inflammatory condition of the airways. asthma.ca Preclinical research, often using animal models, investigates potential treatments by assessing their impact on lung tissue and key inflammatory markers. frontiersin.org

Reduction of Lung Tissue Damage and Inflammatory Factors (e.g., IFN-γ, IL-4, IL-5, IL-13)

This compound was identified as a potential active ingredient in a medicinal preparation studied for its effects on asthma in a mouse model. researchgate.netnih.gov The study found that the preparation exerted anti-asthmatic effects by reducing lung tissue damage and lowering the levels of several key inflammatory factors in the asthmatic mice. nih.govtandfonline.com The specific cytokines that were reduced include Interferon-gamma (IFN-γ), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). nih.govtandfonline.com These cytokines are known to play crucial roles in the inflammatory cascade associated with asthma. nih.govnih.govmdpi.com

Table 2: Effects on Asthma Markers in a Preclinical Mouse Model

Research ModelKey FindingInflammatory Factors MeasuredResult
Asthma Mouse ModelReduction of lung tissue damage. nih.govtandfonline.comIFN-γ, IL-4, IL-5, IL-13Levels of all measured inflammatory factors were reduced. nih.govtandfonline.com

Modulation of Smooth Muscle Regulation-Related Pathways

This compound has been identified as a potential modulator of pathways associated with smooth muscle regulation. nih.gov Smooth muscle contraction is a complex process primarily driven by the phosphorylation of the myosin light chain (MLC), which is initiated by an increase in intracellular calcium ions ([Ca2+]i). nih.govnih.gov These calcium ions bind to calmodulin, which then activates myosin light chain kinase (MLCK) to phosphorylate the MLC, leading to contraction. nih.govnih.gov

Conversely, relaxation is facilitated by the dephosphorylation of the MLC by myosin light chain phosphatase (MLCP). nih.gov Various signaling pathways can influence this balance. For instance, nitric oxide can induce relaxation by increasing cyclic guanosine (B1672433) monophosphate (cGMP), which activates MLCP. nih.gov Research suggests that this compound may influence these intricate regulatory systems.

In a network pharmacology study, this compound was identified as a potential active ingredient in the Shegan Mixture, a traditional Chinese medicine preparation. nih.gov The analysis indicated that the mixture's significant biological functions were linked to the regulation of smooth muscle contraction, including processes like vasoconstriction and the modulation of substances such as nitric oxide. nih.gov Further research has shown that certain Stemona alkaloids can inhibit the production of nitric oxide, a key molecule in smooth muscle signaling. researchgate.net

Table 1: Key Molecular Pathways in Smooth Muscle Regulation

Pathway Component Role in Contraction/Relaxation Potential Modulation
Calcium (Ca2+) Influx Primary trigger for contraction. nih.gov Agonists can stimulate Ca2+ release from intracellular stores and influx from the extracellular space. nih.gov
Calmodulin Binds to Ca2+ to activate MLCK. nih.gov Acts as a crucial calcium sensor.
Myosin Light Chain Kinase (MLCK) Phosphorylates myosin, initiating contraction. nih.gov Its activity is dependent on the Ca2+-calmodulin complex. nih.gov
Myosin Light Chain Phosphatase (MLCP) Dephosphorylates myosin, leading to relaxation. nih.gov Activity can be stimulated by the nitric oxide-cGMP pathway. nih.gov

| Nitric Oxide (NO) | Promotes smooth muscle relaxation. nih.gov | this compound may be involved in pathways that modulate NO. nih.govresearchgate.net |

Investigation of Analgesic Effects

While plants of the Stemona genus, from which this compound is isolated, have been used in traditional medicine for various ailments, direct and specific research into the analgesic effects of this compound is not extensively detailed in the reviewed literature. researchgate.netscribd.com Phytochemical analyses of Stemona species have identified alkaloids as major bioactive substances with a wide range of pharmacological activities, including anti-inflammatory and antitussive effects, which can be related to pain mechanisms. researchgate.net

However, studies focusing explicitly on the pain-relief properties of the purified compound this compound are limited. The investigation of analgesic properties often involves models of nociceptive, inflammatory, or neuropathic pain. For example, research on other compounds has utilized models of acute pain following surgical incisions or chronic pain from nerve injuries to test efficacy. news-medical.net The potential for this compound to exhibit analgesic activity remains an area for future scientific exploration, potentially building on the known anti-inflammatory properties of related alkaloids. researchgate.net

Synergistic Biological Effects with Other Compounds in Research Models

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a key area of phytochemical research. nuevo-group.com this compound has been studied in the context of synergistic interactions within a multi-component herbal preparation. nih.gov

A study on the Shegan Mixture (SGM), used for its anti-asthmatic properties, identified this compound, glabridin, and L-SPD as potential key active ingredients through network pharmacology. nih.gov The research demonstrated that the SGM preparation as a whole exerted synergistic anti-asthma effects in a mouse model. nih.gov These effects were characterized by a reduction in lung-tissue damage and a decrease in inflammatory factors. nih.gov This suggests that this compound, in combination with other phytochemicals, contributes to a collective therapeutic outcome that may not be achievable by the single compound alone. nih.gov

The mechanisms underlying such synergy can be diverse, including the protection of active substances from degradation, enhanced bioavailability, or the modulation of different biological targets simultaneously. nuevo-group.com

Table 2: Example of Synergistic Effect Investigation

Study Subject Key Components Identified Research Model Observed Synergistic Effect

| Shegan Mixture (SGM) | this compound, Glabridin, L-SPD | Mouse model of asthma | Anti-asthmatic effects, including reduced lung-tissue damage and inflammatory factors. nih.gov |

Molecular Target Identification and Mechanism of Action Studies in Vitro/in Silico

Computational and Network Pharmacology Approaches for Target Prediction

Network pharmacology has been instrumental in predicting the potential protein targets of Bisdehydroneotuberostemonine. In a study investigating the components of the Shegan Mixture for its anti-asthma effects, network pharmacology was employed to identify the targets of its active ingredients. nih.gov By constructing an "ingredient-target" network, this compound was identified as a potential key active component for the mixture's therapeutic effects. nih.gov This computational approach allows for the analysis of complex interactions between multiple compounds and a wide array of biological targets, providing a systematic way to hypothesize the mechanisms of action for natural products. nih.govmdpi.com

Identification of Protein Targets (e.g., PTGS2, HSP90) and Binding Affinities (e.g., KD values)

Through network pharmacology analysis, Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), was identified as a primary target for this compound. nih.gov This protein is a key enzyme in the inflammatory pathway. The analysis of the ingredient-target network highlighted the interaction between this compound and PTGS2 as a significant pharmacological node. nih.gov

While the same study identified Heat Shock Protein 90 (HSP90) as a target for another compound within the Shegan mixture, a direct interaction between this compound and HSP90 was not reported in the primary literature found. nih.gov

Currently, there is no publicly available literature that reports a specific binding affinity, such as a dissociation constant (KD value), for the interaction between this compound and PTGS2 or any other protein target. Experimental validation, such as Surface Plasmon Resonance (SPR), was conducted for other compounds in the studied mixture to determine their binding affinities, but not for this compound itself. nih.gov

Molecular Docking and Simulation Studies

To further investigate the predicted interaction between this compound and its potential target, molecular docking studies were performed. These computational simulations are used to predict the binding mode and affinity of a ligand to a protein's active site.

The molecular docking analysis of this compound with PTGS2 resulted in a significant LibDock score, suggesting a strong binding relationship. nih.govtandfonline.com This in silico evidence supports the hypothesis generated from network pharmacology that PTGS2 is a likely molecular target of this compound. nih.gov The docking results provide a structural basis for the potential inhibitory activity of the compound on this pro-inflammatory enzyme.

Molecule-Target Pair LibDock Score Significance
This compound/PTGS2>100Indicates a significant binding relationship. nih.gov

This table presents the molecular docking score for the interaction between this compound and its predicted target, PTGS2.

Biochemical and Electrophysiological Investigations of Mechanisms of Action

As of the current literature reviewed, specific biochemical or electrophysiological assays dedicated to elucidating the mechanism of action of isolated this compound have not been published. While bioactivity-guided fractionation has been used to isolate this compound and other alkaloids from Stemona tuberosa, and these compounds have been screened for activities such as the inhibition of nitric oxide production, detailed mechanistic studies at the biochemical or electrophysiological level for this specific compound are not yet available. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC, TLC)

Chromatographic methods are fundamental to the isolation of Bisdehydroneotuberostemonine from the crude extracts of Stemona tuberosa and for the subsequent assessment of its purity. The process typically involves a multi-step approach combining different chromatographic techniques.

Thin-Layer Chromatography (TLC) is often employed for the initial analysis of fractions. For instance, in the separation of alkaloids from S. tuberosa, a mobile phase of cyclohexane (B81311) and ethyl acetate (B1210297) (1:1) on a TLC plate was used to monitor the fractionation process. researchgate.net An isomer of this compound, epithis compound J, showed a specific retention factor (Rf) of 0.76 under these conditions, illustrating TLC's utility in tracking specific compounds through the separation process. researchgate.net

Following initial separation by methods like column chromatography over silica (B1680970) gel, High-Performance Liquid Chromatography (HPLC) is the method of choice for final purification and quantification. feiyubio.com HPLC provides high resolution and sensitivity, making it an incisive tool for ensuring the purity of the isolated alkaloid. researchgate.net The purity of this compound is often reported to be 95% or higher when analyzed by HPLC. feiyubio.com In some isolation schemes, final purification involves recrystallization from solvents like methanol (B129727) (MeOH), which can yield the compound as white needles. acgpubs.org

Chromatographic Methods for this compound
TechniquePurposeTypical Conditions/FindingsReference
Thin-Layer Chromatography (TLC)Monitoring fractionation, preliminary identificationMobile phase: Cyclohexane:Ethyl Acetate (1:1). Used to track compound presence in fractions. researchgate.net
Silica Gel Column ChromatographyInitial isolation from crude fractionsEluent: Cyclohexane:Ethyl Acetate (7:3). Used for bulk separation of alkaloids. researchgate.net
High-Performance Liquid Chromatography (HPLC)Final purification, purity assessment, quantificationUsed as a standard detection and quality control method, ensuring purity >95%. feiyubio.comresearchgate.net
RecrystallizationFinal purificationRecrystallized from methanol (MeOH) to yield pure white needles. acgpubs.org

High-Resolution Mass Spectrometry (HRMS) in Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the structural confirmation of small molecules like this compound. measurlabs.com Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a compound's exact elemental composition. measurlabs.comamericanpharmaceuticalreview.com

In the analysis of Stemona alkaloids, hyphenated techniques such as HPLC coupled with electrospray ionization mass spectrometry (HPLC/ESI-MS) are commonly used. researchgate.net For structural confirmation, HRMS is employed to obtain the precise molecular weight of the isolated compound. This data is critical for proposing a molecular formula, which is the first step in the full structural elucidation process. The high resolving power of modern mass spectrometers, such as Orbitrap or FT-ICR MS, can even reveal the isotopic fine structure of a molecule, lending unmatched confidence to the proposed chemical formula. bruker.com

Nuclear Magnetic Resonance (NMR) for Detailed Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. longdom.org For a molecule with a complex polycyclic structure like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential. researchgate.net

The structural analysis typically proceeds as follows:

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity within the molecule.

Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, typically on adjacent carbon atoms. longdom.org

Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to the carbon atom it is directly attached to.

Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different structural fragments of the molecule.

NOESY/ROESY: To determine the relative stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments are performed. These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds, which helps in assigning the three-dimensional orientation of substituents on the rings. wordpress.com

The structures of this compound and its isomers, isolated from S. tuberosa, were elucidated using these comprehensive 1D and 2D NMR analyses. researchgate.netresearchgate.net

Role of NMR Techniques in the Analysis of this compound
NMR ExperimentInformation ObtainedReference
¹H NMRProvides chemical shift, integration, and coupling constants for all protons. researchgate.net
¹³C NMRIdentifies all unique carbon environments in the molecule. researchgate.net
COSYEstablishes proton-proton (¹H-¹H) spin-coupling networks. longdom.org
HSQC/HMQCCorrelates protons to their directly attached carbons (¹JCH). frontiersin.org
HMBCShows long-range correlations between protons and carbons (²JCH, ³JCH). frontiersin.org
NOESY/ROESYDetermines relative stereochemistry through spatial proximity of nuclei. wordpress.com

X-ray Crystallography for Definitive Absolute Configuration Determination

While NMR spectroscopy can determine the relative stereochemistry of a molecule, single-crystal X-ray crystallography is the gold standard for unambiguously determining its absolute configuration in the solid state. nih.gov This technique provides a precise three-dimensional map of the atoms in a crystal, confirming the molecular structure and its absolute stereochemistry. nih.gov

The successful application of this technique requires a high-quality single crystal of the analyte. researchgate.net this compound has been obtained as white needles, a crystalline form suitable for X-ray diffraction analysis. acgpubs.org Detailed crystallographic analysis has been performed on its isomer, epithis compound J. researchgate.net This analysis revealed the molecule's complex ring system conformations: the A and E rings adopt envelope conformations, the B ring has a twist-chair conformation, and the D ring is in a chair conformation. researchgate.net Such detailed structural information is invaluable for understanding structure-activity relationships. The ability to determine the absolute configuration is particularly crucial for chiral molecules from natural sources, as different enantiomers can have vastly different biological activities. mit.edu

Crystallographic Data for Epithis compound J (Isomer of this compound)
ParameterFindingReference
Molecular FormulaC₂₂H₂₉NO₄ researchgate.net
Ring A ConformationEnvelope researchgate.net
Ring B ConformationTwist-chair researchgate.net
Ring C ConformationPlanar (Pyrrole ring) researchgate.net
Ring D ConformationChair researchgate.net
Ring E ConformationEnvelope researchgate.net
Intermolecular InteractionsWeak C—H⋯O interactions form a three-dimensional network. researchgate.net

Bioactivity-Guided Fractionation Methodologies

Bioactivity-guided fractionation is a strategy used in natural product chemistry to systematically separate a complex mixture, such as a plant extract, into progressively simpler fractions, with each separation step being guided by a biological assay. numberanalytics.commdpi.com This approach ensures that researchers focus their purification efforts on the fractions containing the compounds responsible for the biological activity of interest, making the discovery process more efficient. nih.gov

The isolation of this compound from the roots of Stemona tuberosa serves as a classic example of this methodology. acgpubs.orgingentaconnect.com The process began with the observation that a crude methanol extract of the roots significantly inhibited lipopolysaccharide-induced nitric oxide (NO) production in murine BV2 microglial cells. acgpubs.org

Initial Extraction and Partitioning: The crude methanol extract was partitioned between different solvents, such as dichloromethane (B109758) (CH₂Cl₂) and water (H₂O). acgpubs.org

Bioassay of Fractions: Each fraction was tested for its ability to inhibit NO production. The CH₂Cl₂ fraction, which is rich in alkaloids, showed the most potent inhibitory activity. acgpubs.org

Chromatographic Separation: Guided by this bioassay result, the active CH₂Cl₂ fraction was subjected to further, repeated chromatographic separations (e.g., column chromatography). ingentaconnect.com

Isolation of Pure Compounds: This iterative process of separation and testing ultimately led to the isolation of eight alkaloids, including this compound, which was identified as one of the active constituents. acgpubs.orgingentaconnect.comacgpubs.org

This targeted approach ensures that chemical isolation work is directly linked to a functional outcome, streamlining the path to identifying novel bioactive compounds. nih.gov

Chemical Biology and Medicinal Chemistry Perspectives

Application of Chemical Biology Tools to Study Bisdehydroneotuberostemonine's Interactions

Understanding how this compound interacts with its biological targets is fundamental to elucidating its mechanism of action. Chemical biology provides a powerful arsenal (B13267) of tools to probe these interactions within complex biological systems. drugtargetreview.comresearchgate.net Techniques such as chemical proteomics can be employed to identify the protein partners of small molecules directly in their native environment. scilifelab.sebiorxiv.org

One of the key approaches in chemical biology is the use of computational methods, such as molecular docking, to predict the binding of a ligand to a protein target. While specific high-throughput screens or comprehensive proteomics studies on this compound are not extensively documented in publicly available literature, research on related Stemona alkaloids provides a framework for how such investigations could be approached. For instance, studies on other natural products have successfully used proteomics to identify molecular targets. korea.ac.kr

In a broader context, the reported biological activities of Stemona natural products have spurred the development of synthetic methods to access not only the natural alkaloids themselves but also a variety of analogs. pnas.orgnih.gov These synthetic endeavors are crucial for generating the necessary chemical tools to probe biological systems. The creation of libraries of compounds inspired by the Stemona alkaloid core has enabled systematic screening against various biological targets. pnas.orgnih.gov

A notable study involved the screening of over 100 Stemona-inspired analogues against a panel of G protein-coupled receptors (GPCRs). pnas.orgnih.gov This screening led to the identification of several compounds with activity at various receptor types, highlighting the potential for this chemical class to interact with multiple biological targets. pnas.orgnih.gov Such large-scale screening efforts are a cornerstone of chemical biology, providing starting points for more detailed mechanistic studies.

Design and Synthesis of Molecular Probes for Target Elucidation

To definitively identify the cellular targets of this compound and map its interactions, the design and synthesis of specialized molecular probes are essential. rsc.orgnih.govwashington.edu These probes are typically derivatives of the parent molecule, modified to include a reporter tag (like a fluorescent dye or biotin) and often a reactive group for covalent attachment to the target protein. nih.gov

Photoaffinity labeling (PAL) is a particularly powerful technique in this regard. nih.gov A photoaffinity probe is designed to be structurally similar to the bioactive molecule to ensure it binds to the same target. sciengine.com It contains a photo-activatable group, such as a diazirine or an aryl azide, which, upon irradiation with UV light, forms a highly reactive species that can covalently bind to nearby amino acid residues of the target protein. nih.gov This covalent linkage allows for the subsequent isolation and identification of the target protein using methods like mass spectrometry. While specific photoaffinity probes for this compound have not been detailed in the literature, the principles of their design are well-established. nih.govnih.gov The development of such probes for other alkaloids, like morphine, demonstrates the feasibility and utility of this approach for elucidating the molecular interactions of complex natural products in a cellular context. nih.gov

The general strategy for developing a molecular probe for this compound would involve:

Identifying a position on the this compound scaffold where a linker and a tag can be attached without significantly disrupting its binding to the target.

Synthesizing the modified compound incorporating a photo-reactive group and a handle for click chemistry, which allows for the attachment of a reporter tag after the labeling reaction.

Validating that the synthesized probe retains the biological activity of the parent compound.

Using the probe in cell lysates or intact cells, followed by photo-activation, enrichment of labeled proteins, and identification by mass spectrometry.

Exploitation of Biosynthetic Pathways for Engineered Analog Production

The natural biosynthetic pathways of alkaloids are a rich source of chemical diversity. researchgate.net Metabolic engineering of these pathways in host organisms, such as plants or microorganisms, offers a promising strategy for the production of novel analogs of this compound. nih.govnih.govnih.gov This approach can lead to the generation of compounds with improved biological activities or novel pharmacological profiles. nih.gov

The biosynthesis of Stemona alkaloids is a complex process that is not yet fully elucidated. researchgate.netresearchgate.net However, studies on the production of alkaloids in Stemona sp. in vitro cultures have shown that the yield of certain alkaloids can be enhanced through the addition of precursors or elicitors. researchgate.net This suggests that the biosynthetic machinery is amenable to manipulation.

The general principles of engineering biosynthetic pathways for analog production include:

Introducing genes from other organisms: Expressing enzymes from different species in the host organism can lead to the modification of the natural product scaffold. nih.gov

Mutating existing enzymes: Altering the active site of biosynthetic enzymes can change their substrate specificity, resulting in the incorporation of different building blocks and the creation of new analogs.

Precursor-directed biosynthesis: Feeding the host organism with synthetic precursors that are structurally similar to the natural intermediates can lead to their incorporation into the final product, generating a range of new derivatives.

While specific examples of engineered analog production for this compound are not yet reported, the successful metabolic engineering of other complex alkaloids, such as monoterpene indole (B1671886) alkaloids and benzylisoquinoline alkaloids, provides a proof-of-concept for the application of these techniques to the Stemona alkaloid family. nih.govnih.gov The complete elucidation of the this compound biosynthetic pathway will be a critical step towards realizing the full potential of this approach.

Development of Novel Scaffolds Based on the this compound Structure

The unique and complex polycyclic structure of this compound and other Stemona alkaloids serves as an inspiring starting point for the design of novel molecular scaffolds. nih.govacs.orgresearchgate.net Medicinal chemists often use natural product scaffolds as a foundation for creating libraries of new compounds with potentially improved drug-like properties. nih.govacs.org This process, sometimes referred to as scaffold hopping, aims to retain the key pharmacophoric features of the natural product while exploring new chemical space. rsc.org

A significant body of work has focused on the synthesis of simplified and diverse analogues inspired by the Stemona alkaloid core. pnas.orgnih.govnih.govacs.org These efforts have not only provided access to the natural products themselves but have also enabled the creation of libraries of novel compounds for biological screening. pnas.orgnih.gov

One notable study developed a synthetic route that allowed for the efficient construction of a series of tricyclic scaffolds that mimic the core structure of Stemona alkaloids. nih.govacs.org These scaffolds were then further functionalized to create a library of over 100 analogues with diverse substituents. pnas.orgnih.gov

Table 1: Screening of a Stemona-Inspired Analogue Library against G-Protein Coupled Receptors

Analogue SetTarget Receptor ClassOutcomeReference
Library 1General GPCR ProfilingIdentification of hits for several receptor types pnas.orgnih.gov
Library 2Sigma Receptors (σ1 and σ2)Discovery of a potent chemotype of sigma ligands pnas.orgnih.gov

This research exemplifies the power of using natural product structures as a blueprint for the development of new chemical entities with distinct and potent biological activities. pnas.orgnih.gov The discovery of a novel class of sigma receptor ligands from a Stemona-inspired library highlights the potential for this compound and its relatives to serve as a foundation for the development of new therapeutics targeting a range of diseases. pnas.orgnih.gov The total synthesis of pyrrole-type Stemona alkaloids, including this compound, further opens the door for the creation of new derivatives through late-stage functionalization. rsc.org

Future Research Directions and Academic Applications

Exploration of Undiscovered Biological Activities in Diverse Research Models

The known insecticidal and antitussive activities of Stemona alkaloids represent only a fraction of their potential biological effects. thieme-connect.com Future investigations should prioritize broad-based pharmacological screening of Bisdehydroneotuberostemonine to uncover novel activities. The structural complexity of Stemona alkaloids, characterized by a pyrrolo[1,2-a]azepine nucleus, suggests the possibility of interactions with a wide range of biological targets. thieme-connect.com

Systematic screening using a variety of research models is essential. This includes in vitro assays against a diverse panel of cell lines (e.g., cancer, neuronal, immune cells), pathogens (bacteria, fungi, parasites), and enzymes. For instance, the alkaloid nuciferine, another natural product, was found to stimulate insulin (B600854) secretion in pancreatic beta-cell lines, opening new research avenues for diabetes. researchgate.net Similarly, exploring the effects of this compound in such models could reveal currently unknown therapeutic potentials.

Transitioning promising in vitro findings to in vivo animal models representing various human diseases (e.g., inflammatory disorders, neurodegenerative diseases, metabolic syndromes) will be a critical step. This comprehensive approach will build a more complete profile of its bioactivities, potentially identifying lead compounds for drug development.

Deeper Mechanistic Investigations at the Cellular and Molecular Levels

Understanding how this compound exerts its biological effects at a fundamental level is crucial for its development. The term mechanism of action (MOA) refers to the specific biochemical interaction through which a compound produces its pharmacological effect, often by binding to a specific molecular target like an enzyme or receptor. wikipedia.org For many complex natural products, the precise MOA remains elusive for years. nih.gov

Future research must focus on elucidating these mechanisms. This involves identifying the direct molecular targets and the subsequent cellular pathways that are modulated. Techniques such as chemoproteomics can be employed to study protein-ligand interactions within a native cellular context, helping to identify and validate targets. numberanalytics.com For example, some compounds are known to inhibit specific enzymes or modulate signaling pathways, and similar deep dives are needed for this compound. nih.govnih.gov Pinpointing the exact molecular interactions will provide a solid foundation for understanding its efficacy and for guiding the design of more potent and selective derivatives. wikipedia.org

Advanced Synthetic Strategies for Complex Analogs and Derivatives

The structural complexity of Stemona alkaloids presents a significant hurdle for chemical synthesis and modification. chemrxiv.org Developing advanced and efficient synthetic strategies is paramount for several reasons. Firstly, a reliable total synthesis would ensure a consistent supply of this compound for research purposes, independent of natural sourcing.

Secondly, and more importantly, it would open the door to creating a library of analogs and derivatives. By systematically modifying the core structure of this compound, researchers can conduct structure-activity relationship (SAR) studies. These studies are essential for identifying the specific parts of the molecule (pharmacophores) responsible for its biological activity. This knowledge allows for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties. A unified synthetic platform would enable access to a wide range of related analogs for biological evaluation. chemrxiv.org

Application in Integrated Pest Management Program Research

Stemona species have a long history of use as natural insecticides, and this represents a significant area for future applied research. thieme-connect.comthieme-connect.de Integrated Pest Management (IPM) is an ecological approach that combines various pest control methods to minimize risks to human health and the environment. fao.orgbiobest.com IPM strategies include biological control (using natural predators), cultural practices (like crop rotation), physical barriers, and the judicious use of pesticides. cropaia.com

This compound, as a potent natural insecticide, could be a valuable component of IPM programs. thieme-connect.com Future research should focus on:

Efficacy Studies: Testing its effectiveness against a broader range of agricultural pests.

Formulation Development: Creating stable and effective formulations for field application.

Compatibility: Assessing its compatibility with other IPM tactics, such as beneficial insects and microbial pesticides, to ensure it does not disrupt natural pest control mechanisms. fao.org

Selectivity: Determining its specificity to target pests while having minimal impact on non-target organisms. cropaia.com

Incorporating potent natural insecticides like this compound could lead to more sustainable and environmentally friendly pest control solutions. fao.org

Further Development of Chemical Biology Tools for Target Validation

Target validation is a critical process in drug discovery that confirms the relevance of a biological target to a disease. numberanalytics.comddtjournal.com Chemical biology provides powerful tools for this purpose. nih.gov Developing this compound-based chemical probes is a key future direction. These probes, which are modified versions of the parent compound, can be used to identify and study its direct cellular targets.

Techniques that could be employed include:

Affinity Probes: Designing probes for use in affinity chromatography to isolate binding partners from cell lysates.

Photo-affinity Labeling: Creating probes that can covalently bind to their target upon photoactivation, allowing for more robust identification.

Fluorescent Probes: Synthesizing fluorescently tagged versions of this compound to visualize its subcellular localization and interaction with targets in living cells using advanced microscopy techniques like FRET. mdpi.com

These chemical biology tools are indispensable for validating the molecular targets of this compound, a necessary step to translate basic discoveries into therapeutic applications. nih.govuniversiteitleiden.nl

Chemo-systematic and Biogenetic Studies of Stemona Species

Chemo-systematics involves using the chemical constituents of plants as characters for classification. The distribution of different types of Stemona alkaloids is often species-specific and can be a valuable taxonomic marker. thieme-connect.com For instance, the presence of stichoneurine derivatives versus protostemonine (B150507) derivatives can help segregate different Stemona species groups. researchgate.net Further investigation into the alkaloid profile of various, and particularly unexamined, Stemona species will likely uncover new derivatives and provide deeper insights into the evolutionary relationships within the Stemonaceae family. core.ac.ukresearchgate.net

Understanding the biogenesis, or how these complex alkaloids are naturally synthesized by the plant, is another crucial research area. Studies have suggested plausible biogenetic precursors and pathways, but much remains to be confirmed. researchgate.net Elucidating the complete biosynthetic pathway of this compound could enable the production of this and related compounds through biotechnological approaches, such as heterologous expression of the biosynthetic genes in microbial hosts. This would provide a sustainable and scalable production method, overcoming the limitations of chemical synthesis or extraction from natural sources.

Q & A

Basic: What established methodologies are used for synthesizing bisdehydroneotuberostemonine, and how do solvent systems and reaction conditions influence yield and purity?

Answer:
Synthesis protocols for this compound often involve multi-step alkaloid isolation and purification, with solvent polarity and temperature being critical. For example, polar solvents (e.g., methanol-water mixtures) at controlled temperatures (50–70°C) enhance extraction efficiency, while column chromatography with silica gel or Sephadex LH-20 is standard for purification . Methodological rigor requires validation via HPLC-UV or LC-MS to confirm purity (>95%) and structural integrity via NMR (¹H, ¹³C, 2D-COSY) .

Basic: How is this compound characterized structurally, and what spectroscopic techniques are essential for confirming its identity?

Answer:
Structural elucidation relies on tandem spectroscopic methods:

  • NMR : ¹H/¹³C NMR for backbone assignment; 2D-NMR (HSQC, HMBC) for stereochemical resolution.
  • MS : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., [M+H]⁺ peaks).
  • X-ray crystallography (if crystalline) for absolute configuration .
    Cross-referencing with published spectral libraries (e.g., Natural Products Atlas) is mandatory to avoid misidentification .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxic vs. anti-inflammatory effects) across different studies?

Answer:
Contradictions often arise from methodological variability:

  • Cell line specificity : Use standardized cell lines (e.g., NCI-60 panel) and control for passage number.
  • Dose-response validation : Apply Hill slope analysis to differentiate true activity from assay interference .
  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like incubation time, solvent carriers (DMSO vs. ethanol), and endpoint assays (MTT vs. ATP luminescence) .

Advanced: What experimental design principles optimize in vivo studies of this compound’s pharmacokinetics and toxicity?

Answer:

  • Dose selection : Conduct pilot studies to determine LD₅₀ and subchronic toxicity (OECD 423 guidelines).
  • PK parameters : Use LC-MS/MS for plasma concentration-time profiling (Cₘₐₓ, t₁/₂, AUC) in rodent models.
  • Control groups : Include vehicle and positive controls (e.g., cisplatin for toxicity benchmarks) .
  • Sample size justification : Power analysis (α=0.05, β=0.2) with G*Power software to ensure statistical validity .

Advanced: How can theoretical frameworks (e.g., QSAR, molecular docking) guide mechanistic studies of this compound?

Answer:

  • QSAR : Use Schrödinger’s Maestro or AutoDock Vina to model ligand-receptor interactions (e.g., binding affinity to NF-κB or COX-2).
  • Dynamic simulations : Run molecular dynamics (MD) simulations (50–100 ns) in Desmond to assess stability of predicted complexes .
  • Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to confirm mechanistic hypotheses .

Basic: What are the documented biological targets and pathways modulated by this compound?

Answer:
Literature reports highlight:

  • Anticancer activity : Apoptosis induction via Bcl-2/Bax modulation in HepG2 cells .
  • Anti-inflammatory effects : Suppression of TNF-α and IL-6 in RAW264.7 macrophages via MAPK/NF-κB inhibition.
  • Neuroprotective potential : AchE inhibition in vitro (Ellman’s assay) .
    Researchers must contextualize these findings within pathway databases (e.g., KEGG, Reactome) and validate via siRNA knockdown or CRISPR-Cas9 models.

Advanced: What strategies ensure reproducibility in pharmacological assays involving this compound?

Answer:

  • Batch consistency : Certify compound purity (≥95%) with CoA (Certificate of Analysis) for each experiment.
  • Assay standardization : Adhere to MIAME (microarray) or ARRIVE (in vivo) guidelines.
  • Blinded analysis : Use third-party vendors for cell viability assays to eliminate bias .
  • Data transparency : Share raw datasets (e.g., via Zenodo) and detailed protocols in supplementary materials .

Advanced: How should researchers design studies to investigate this compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) with LC-MS monitoring.
  • Temperature sensitivity : Accelerated stability testing (40°C/75% RH for 6 months) per ICH Q1A guidelines.
  • Light exposure : Conduct photostability studies in ICH-compliant chambers .
    Document degradation products via HRMS and assess their bioactivity to rule out off-target effects .

Basic: What ethical considerations apply to human cell or tissue-based research on this compound?

Answer:

  • Institutional Review Board (IRB) approval : Required for primary human cell lines (e.g., hepatocytes, PBMCs).
  • Informed consent : Document provenance of commercial cell lines (e.g., ATCC) to ensure compliance with Declaration of Helsinki .
  • Data anonymization : Encrypt patient-derived genomic data (e.g., GDPR compliance) .

Advanced: How can multi-omics approaches (proteomics, metabolomics) elucidate this compound’s mode of action?

Answer:

  • Untargeted metabolomics : Use UPLC-QTOF-MS to profile metabolite shifts in treated vs. control cells (e.g., HMDB alignment).
  • Proteomics : TMT-labeled LC-MS/MS to identify differentially expressed proteins (p<0.05, fold-change ≥2).
  • Pathway enrichment : Integrate omics data in IPA (Ingenuity) or MetaboAnalyst for network analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.